1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Overview
Description
1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is a chemical compound with a unique structure that includes both chloro and fluoro substituents on a phenyl ring, as well as a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-fluoro-benzene as the primary starting material.
Reaction with Trifluoroacetic Anhydride: The starting material is reacted with trifluoroacetic anhydride in the presence of a catalyst, such as aluminum chloride, to introduce the trifluoromethyl group.
Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the effects of halogenated compounds on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical resistance properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability.
Comparison with Similar Compounds
1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
5-Chloro-2-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(5-Chloro-2-fluoro-phenyl)-thiophen-2-yl-methanone: This compound has a thiophene ring instead of the ethanone moiety, leading to different applications and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRZRXJNHIAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224871 | |
Record name | 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617706-16-8 | |
Record name | 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617706-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601224871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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